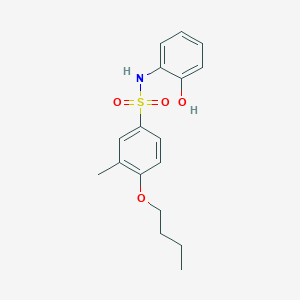
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib is widely used in the pharmaceutical industry due to its potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the COX-2 enzyme, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of the COX-2 enzyme makes 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide a safer alternative to traditional NSAIDs, which can cause gastrointestinal bleeding and ulceration.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to have potent anti-inflammatory and analgesic properties. It reduces inflammation and pain by inhibiting the production of prostaglandins that cause inflammation and pain. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has also been shown to reduce the risk of heart attack and stroke by reducing inflammation and platelet aggregation. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has a half-life of approximately 11 hours and is metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of the COX-2 enzyme, which makes it a useful tool for studying the role of COX-2 in various diseases. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is also a selective inhibitor of the COX-2 enzyme, which makes it a safer alternative to traditional NSAIDs for studying the effects of COX-2 inhibition on the gastrointestinal tract. However, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has some limitations for lab experiments. It is a potent inhibitor of the COX-2 enzyme, which can lead to off-target effects. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide. One area of research is the development of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases. 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has also been shown to have potential as a chemopreventive agent for various cancers, and further research is needed to explore this potential. Additionally, the role of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, needs further investigation.
Métodos De Síntesis
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is synthesized by the reaction of 2-(4-sulfamoylphenyl)ethanol with 5-chloro-2-hydroxybenzoic acid in the presence of a base. The reaction yields 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide in high purity and yield. The synthesis of 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide is a well-established process and is widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to reduce the accumulation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease. In cardiovascular diseases, 5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide has been shown to reduce the risk of heart attack and stroke by reducing inflammation and platelet aggregation.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14ClNO4S |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N-(2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)16-11-5-3-4-6-12(11)17/h3-9,16-17H,2H2,1H3 |
Clave InChI |
QOYMFRJCQUFFIL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)










![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)

